![molecular formula C6H4N2 B14697948 Bicyclo[1.1.0]butane-1,3-dicarbonitrile CAS No. 27184-67-4](/img/structure/B14697948.png)
Bicyclo[1.1.0]butane-1,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[110]butane-1,3-dicarbonitrile is a highly strained bicyclic compound characterized by its unique structure, which consists of two cyclopropane rings fused through a common carbon-carbon bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.0]butane-1,3-dicarbonitrile typically involves the formation of the strained bicyclic core followed by the introduction of the dicarbonitrile groups. One common method is the cyclization of a suitable precursor, such as a cyclopropyl carbanion, onto a halomethyl substituent. This reaction often requires strong bases and specific reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have shown promise in enabling more efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[1.1.0]butane-1,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic compounds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving the bridgehead carbons.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents that can stabilize the intermediates formed during the reactions .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.0]butane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Bicyclo[1.1.0]butane-1,3-dicarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism by which bicyclo[1.1.0]butane-1,3-dicarbonitrile exerts its effects is primarily through the release of strain energy upon reaction. This strain release drives the formation of new bonds and the generation of reactive intermediates, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.0]butane: A simpler analog without the dicarbonitrile groups, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which exhibits different reactivity due to the presence of the nitrogen atom.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom in the ring, leading to different strain and reactivity properties.
Uniqueness
Bicyclo[1.1.0]butane-1,3-dicarbonitrile is unique due to the presence of the dicarbonitrile groups, which introduce additional functionalization possibilities and influence the compound’s reactivity and applications. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science .
Eigenschaften
CAS-Nummer |
27184-67-4 |
|---|---|
Molekularformel |
C6H4N2 |
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
bicyclo[1.1.0]butane-1,3-dicarbonitrile |
InChI |
InChI=1S/C6H4N2/c7-3-5-1-6(5,2-5)4-8/h1-2H2 |
InChI-Schlüssel |
MPZGGKFUZXVBCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(C1(C2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


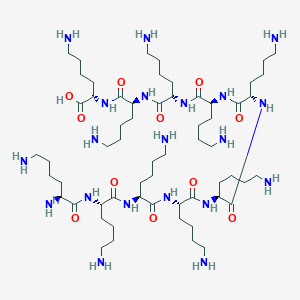
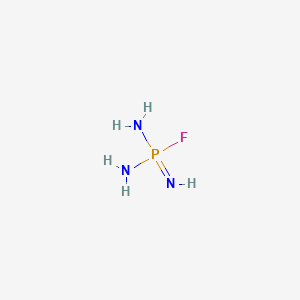

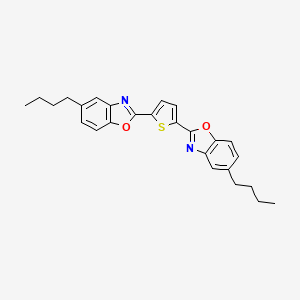

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)



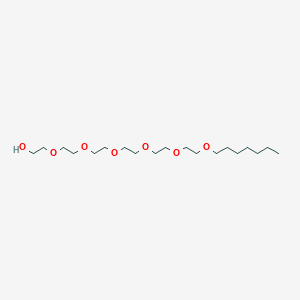
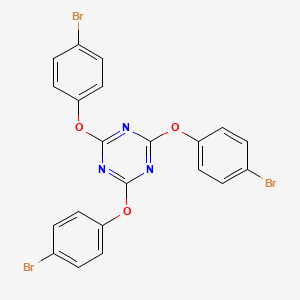
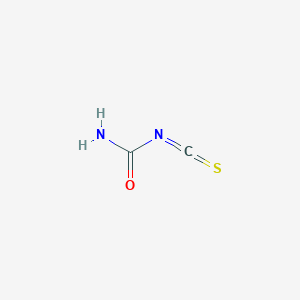
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)

